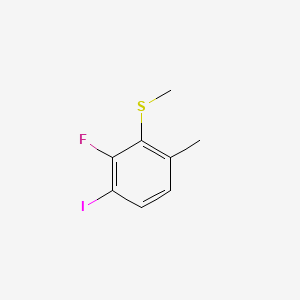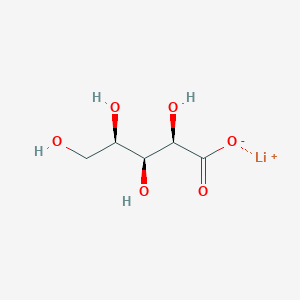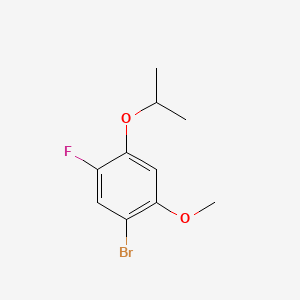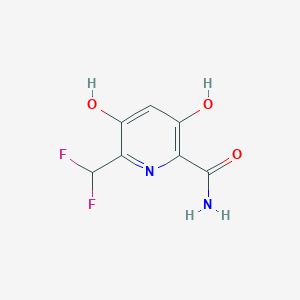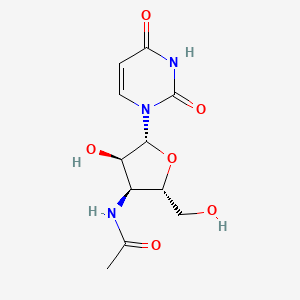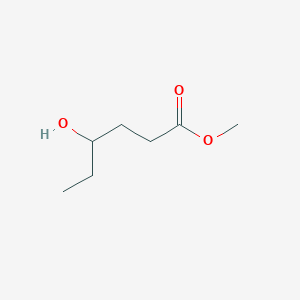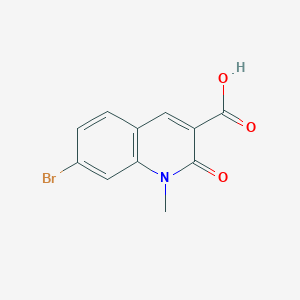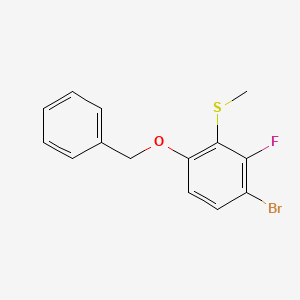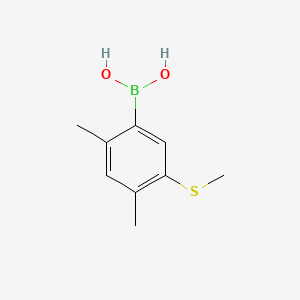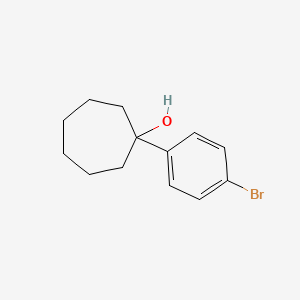
14,17,20,23,26-Pentaoxanonatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14,17,20,23,26-Pentaoxanonatriacontane is a chemical compound with the molecular formula C34H70O5 It is characterized by the presence of five ether groups within a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14,17,20,23,26-Pentaoxanonatriacontane typically involves the stepwise introduction of ether linkages into a long-chain hydrocarbon. One common method is the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide under basic conditions to form an ether. This process is repeated to introduce multiple ether groups along the hydrocarbon chain.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
14,17,20,23,26-Pentaoxanonatriacontane can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
14,17,20,23,26-Pentaoxanonatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain ethers in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and its interactions with proteins and lipids.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.
Wirkmechanismus
The mechanism of action of 14,17,20,23,26-Pentaoxanonatriacontane involves its interaction with molecular targets such as proteins and lipids. The ether groups can form hydrogen bonds and other non-covalent interactions, influencing the structure and function of biological membranes. In drug delivery systems, it can encapsulate drugs, enhancing their stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
14,17,20,23,26,29-Hexaoxanonatriacontane: Similar structure with an additional ether group.
14,17,20,23,26-Pentaoxadotriacontane: Shorter aliphatic chain with the same number of ether groups.
Uniqueness
14,17,20,23,26-Pentaoxanonatriacontane is unique due to its specific arrangement of ether groups and the length of its aliphatic chain. This combination provides distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
930-11-0 |
|---|---|
Molekularformel |
C34H70O5 |
Molekulargewicht |
558.9 g/mol |
IUPAC-Name |
1-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]tridecane |
InChI |
InChI=1S/C34H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-27-29-37-31-33-39-34-32-38-30-28-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI-Schlüssel |
APVCZCUKITWFDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
